molecular formula C8H5NO5 B064276 2-Formyl-3-nitrobenzoic acid CAS No. 161851-52-1

2-Formyl-3-nitrobenzoic acid

Cat. No.: B064276
CAS No.: 161851-52-1
M. Wt: 195.13 g/mol
InChI Key: XGXMPDKOOQQSDX-UHFFFAOYSA-N
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Description

2-Formyl-3-nitrobenzoic acid is a multifunctional benzoic acid derivative that serves as a critical synthetic intermediate in organic chemistry and drug discovery. Its structure, featuring both a formyl group at the 2-position and a nitro group at the 3-position, enables diverse reactivity, including nucleophilic additions, condensations, and cyclization reactions. This compound is particularly valued in medicinal chemistry for the construction of heterocyclic scaffolds, such as quinazolines and benzimidazoles, which are prevalent in pharmaceuticals targeting various diseases. The nitro group can be selectively reduced to an amine, facilitating further derivatization, while the formyl group participates in Schiff base formation or acts as an electrophile in Knoevenagel condensations. Its mechanism often involves serving as a building block for complex molecules, enhancing research in high-throughput screening and library synthesis. With high purity and stability, it supports reproducible outcomes in studies focused on kinase inhibitors, antibacterial agents, and material science applications, making it an indispensable tool for advancing scientific innovation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161851-52-1

Molecular Formula

C8H5NO5

Molecular Weight

195.13 g/mol

IUPAC Name

2-formyl-3-nitrobenzoic acid

InChI

InChI=1S/C8H5NO5/c10-4-6-5(8(11)12)2-1-3-7(6)9(13)14/h1-4H,(H,11,12)

InChI Key

XGXMPDKOOQQSDX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)C(=O)O

Synonyms

Benzoic acid, 2-formyl-3-nitro- (9CI)

Origin of Product

United States

Synthetic Methodologies for 2 Formyl 3 Nitrobenzoic Acid

Strategies for Constructing the 2-Formyl-3-nitrobenzoic Acid Scaffold

The synthesis of this compound can be approached through several strategic disconnections of the target molecule. These strategies primarily involve the formation of the carboxylic acid function from an ester precursor, the introduction of the formyl group via oxidation, the nitration of a benzoic acid derivative, or the carboxylation of a suitable nitroaromatic compound. Each of these approaches presents its own set of advantages and challenges.

Hydrolysis-Based Routes from Ester Precursors

A common and often final step in the synthesis of a carboxylic acid is the hydrolysis of its corresponding ester. This method is advantageous as esters are generally stable intermediates that can be carried through multiple synthetic steps before being converted to the final acid.

The synthesis of this compound from its regioisomer, methyl 2-formyl-6-nitrobenzoate, would logically conclude with the hydrolysis of the methyl ester. While specific literature detailing this exact transformation is not prevalent, the hydrolysis of a methyl ester on a nitro-substituted benzene (B151609) ring is a standard procedure in organic synthesis. This reaction can typically be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is frequently employed and involves treating the ester with an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.

Table 1: Plausible Conditions for Hydrolysis of Methyl 2-formyl-6-nitrobenzoate

Reagent(s)Solvent(s)TemperatureReaction Time
Sodium Hydroxide (aq)Methanol (B129727)/WaterReflux2-6 hours
Sulfuric Acid (aq)Dioxane/WaterReflux4-12 hours

Note: The conditions in Table 1 are representative of typical ester hydrolysis and would require optimization for this specific substrate.

The hydrolysis of methyl 2-formyl-3-nitrobenzoate represents the most direct route to the target compound from an ester precursor. While detailed experimental procedures for this specific substrate are not widely published, a patent for the synthesis of related compounds describes the hydrolysis of the regioisomeric methyl 3-formyl-2-nitrobenzoate. ambeed.com This process involves the use of a base, such as sodium hydroxide, in a suitable solvent to facilitate the conversion of the ester to the carboxylic acid. ambeed.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent elimination of the methoxide (B1231860) ion and acidification of the resulting carboxylate furnishes the desired carboxylic acid.

Table 2: Reported Conditions for Hydrolysis of a Regioisomeric Ester

PrecursorReagent(s)Solvent(s)TemperatureProductReference
Methyl 3-formyl-2-nitrobenzoateSodium Hydroxide (aq)Tetrahydrofuran50-55 °C3-Formyl-2-nitrobenzoic acid ambeed.com

Oxidation Pathways to Introduce the Formyl Group

Introducing the formyl group onto a pre-existing nitrobenzoic acid framework is another viable synthetic strategy. This typically involves the oxidation of a methyl group at the appropriate position.

A multi-step approach for the oxidation of a methyl group to a formyl group on a related nitrobenzoate has been reported. google.com This method involves the initial chlorination of the methyl group of methyl 3-methyl-2-nitrobenzoate to form a dichloromethyl intermediate. google.com This intermediate is then hydrolyzed in the presence of a phase transfer catalyst and a zinc chloride aqueous solution to yield methyl 3-formyl-2-nitrobenzoate. google.com This sequence provides a pathway to the formyl group that avoids over-oxidation to the carboxylic acid. A similar strategy could be envisioned starting from 2-methyl-3-nitrobenzoic acid or its ester.

Table 3: Multi-step Oxidation of a Methyl Group on a Related Nitrobenzoate

StepStarting MaterialReagent(s)Catalyst/ConditionsIntermediate/ProductReference
1. ChlorinationMethyl 3-methyl-2-nitrobenzoateChlorineUV lightMethyl 3-(dichloromethyl)-2-nitrobenzoate google.com
2. HydrolysisMethyl 3-(dichloromethyl)-2-nitrobenzoateZinc chloride (aq)Phase transfer catalystMethyl 3-formyl-2-nitrobenzoate google.com

It is also worth noting that the oxidation of a methyl group on a nitrotoluene derivative can lead directly to a carboxylic acid. For instance, 3-nitro-o-xylene can be oxidized to 2-methyl-3-nitrobenzoic acid using oxygen in the presence of a catalyst. google.com This highlights that controlling the oxidation to stop at the aldehyde stage is a key challenge in this synthetic approach.

Nitration Strategies on Formylbenzoic Acid Derivatives

The direct nitration of 2-formylbenzoic acid would seem to be a straightforward approach to introduce the nitro group. However, the principles of electrophilic aromatic substitution dictate the regiochemical outcome of this reaction. Both the formyl group (-CHO) and the carboxyl group (-COOH) are electron-withdrawing and are classified as meta-directing groups. When both are present on the benzene ring, they deactivate the ring towards electrophilic attack and direct the incoming electrophile, in this case, the nitronium ion (NO₂⁺), to the positions meta to themselves. In the case of 2-formylbenzoic acid, the positions meta to the carboxyl group are 3 and 5, and the positions meta to the formyl group are 4 and 6. The combined directing effects would strongly favor nitration at the 5-position. Therefore, the direct nitration of 2-formylbenzoic acid is not a viable method for the synthesis of this compound. quora.comlibretexts.org

Carboxylation Methodologies

Introducing the carboxylic acid group onto a pre-existing 2-formyl-3-nitrobenzene scaffold is another theoretical synthetic route. This would involve a carboxylation reaction. However, the direct carboxylation of aromatic compounds, particularly those bearing deactivating groups like nitro and formyl groups, is often challenging. Common carboxylation methods, such as the Kolbe-Schmitt reaction, are typically effective on activated aromatic rings, like phenols. For deactivated systems, alternative strategies such as the use of organometallic reagents followed by quenching with carbon dioxide are often required. There is a lack of readily available literature describing the successful carboxylation of 2-formyl-3-nitrobenzene to produce this compound, suggesting this is not a commonly employed or feasible synthetic pathway.

Precursor-Based Syntheses

Transformations from 2-Methyl-3-nitrobenzoic acid Derivatives

A prominent synthetic route to this compound begins with derivatives of 2-Methyl-3-nitrobenzoic acid. This multi-step process typically involves the initial esterification of 2-Methyl-3-nitrobenzoic acid, followed by the transformation of the methyl group into a formyl group, and concluding with the hydrolysis of the ester to yield the final carboxylic acid.

A key intermediate in this pathway is methyl 2-methyl-3-nitrobenzoate. A patented method outlines the conversion of this ester to methyl 3-formyl-2-nitrobenzoate, which can then be hydrolyzed to the target compound. google.com This process involves a two-step transformation of the methyl group:

Chlorination: The methyl group of methyl 3-methyl-2-nitrobenzoate is converted into a dichloromethyl group. This is achieved through a substitution reaction with chlorine gas, often catalyzed by ultraviolet light. google.com

Hydrolysis of the Dichloromethyl Group: The resulting 3-(dichloromethyl)-2-nitrobenzoic acid methyl ester is then subjected to a hydrolysis reaction to form the aldehyde. This step is typically carried out in the presence of a zinc chloride aqueous solution and a phase transfer catalyst. google.com The pH of the reaction system is carefully maintained between 6 and 8 to prevent the undesired hydrolysis of the methyl ester group. google.com

The final step in this sequence is the hydrolysis of the methyl ester of this compound to the desired this compound. This can be accomplished under either acidic or basic conditions, which cleave the ester to yield the carboxylic acid and methanol.

The precursor, 2-methyl-3-nitrobenzoic acid, can itself be synthesized via the nitration of m-toluic acid. google.com However, this nitration can lead to a mixture of isomers, and achieving high selectivity for the desired 2-methyl-3-nitro product can be challenging. google.com

Routes Involving Bromination of Methyl 2-methyl-3-nitrobenzoate

An alternative synthetic strategy involves the bromination of the methyl group of methyl 2-methyl-3-nitrobenzoate as a key step. This pathway also starts with the esterified form of 2-methyl-3-nitrobenzoic acid.

The initial step is the radical bromination of methyl 2-methyl-3-nitrobenzoate to yield methyl 2-(bromomethyl)-3-nitrobenzoate. google.comdokumen.pub This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). google.com The reaction is generally heated to facilitate the formation of the benzylic radical and subsequent bromination. google.com

The resulting benzylic bromide, methyl 2-(bromomethyl)-3-nitrobenzoate, can then be converted to the corresponding aldehyde, methyl 2-formyl-3-nitrobenzoate, through an oxidation reaction. A classic method for this transformation is the Sommelet reaction . wikipedia.org In this reaction, the benzyl (B1604629) halide is treated with hexamine, which forms a quaternary ammonium (B1175870) salt. wikipedia.org Subsequent hydrolysis of this salt in water yields the desired aldehyde. wikipedia.org

Following the formation of methyl 2-formyl-3-nitrobenzoate, the final step is the hydrolysis of the ester group to afford this compound, as described in the previous section.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the synthetic routes to this compound is highly dependent on the careful optimization of reaction parameters to maximize yield and ensure high selectivity.

In the synthesis involving the chlorination of methyl 3-methyl-2-nitrobenzoate, several factors can be adjusted. The molar ratio of the reactants is critical; for instance, the molar ratio of methyl 3-methyl-2-nitrobenzoate to chlorine in the chlorination step can be varied, with ratios between 1:2 and 1:4 being reported. google.com The choice of solvent, such as dichloromethane (B109758) or dichloroethane, can also influence the reaction. google.com For the subsequent hydrolysis of the dichloromethyl intermediate, the selection and concentration of the phase transfer catalyst and zinc chloride are key to achieving an efficient conversion. google.com Maintaining the pH of the reaction medium between 6 and 8 is crucial to prevent the premature hydrolysis of the ester functionality. google.com

The table below summarizes key optimization parameters for the synthesis of methyl 3-formyl-2-nitrobenzoate via the chlorination/hydrolysis pathway. google.com

StepParameterOptimized Conditions
Chlorination Catalyst Ultraviolet light
Solvent Dichloromethane or Dichloroethane
Molar Ratio (Substrate:Chlorine) 1:2 to 1:4
Hydrolysis Catalyst System Zinc chloride and a Phase Transfer Catalyst
Phase Transfer Catalyst Tetrabutylammonium (B224687) bromide, Tetrabutylammonium chloride, Tetrabutylammonium hydrogen sulfate, or Benzyltriethylammonium chloride
Molar Ratio (Substrate:Catalyst:ZnCl2) 1 : (0.01-0.1) : (0.1-0.5)
pH 6-8

For the route involving bromination, the conditions for the initial bromination of methyl 2-methyl-3-nitrobenzoate have also been subject to optimization. The reaction is typically performed in a solvent like acetonitrile, and heating the reaction mixture to between 55-60°C can improve the reaction rate. google.com The choice of radical initiator, such as AIBN, is also a standard feature of this optimized process. google.com

The table below outlines typical reaction conditions for the bromination of methyl 2-methyl-3-nitrobenzoate. google.com

ParameterOptimized Conditions
Brominating Agent N-bromosuccinimide (NBS)
Initiator Azobisisobutyronitrile (AIBN)
Solvent Acetonitrile
Temperature 55-60°C
Reaction Time ~12 hours

The subsequent hydrolysis of the ester group in both synthetic pathways is a well-established reaction. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. oieau.fr For substrates like methyl benzoates, base-catalyzed hydrolysis is a common and efficient method. oieau.fr

Advanced Organic Reactions of 2 Formyl 3 Nitrobenzoic Acid

Reactivity at the Aldehyde Moiety

The aldehyde functional group is a key center for the synthetic utility of 2-formyl-3-nitrobenzoic acid, participating in a wide array of reactions that allow for the construction of more complex molecular architectures.

The carbonyl carbon of the aldehyde in this compound is highly susceptible to attack by nucleophiles. This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The course of the reaction, whether it is reversible or irreversible, is largely dependent on the basicity of the attacking nucleophile. masterorganicchemistry.com

In a basic medium, a strong nucleophile directly attacks the electrophilic carbonyl carbon, breaking the π-bond. libretexts.org Subsequent protonation of the resulting alkoxide yields the addition product. libretexts.org Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon, thereby activating it for attack by weaker nucleophiles. libretexts.org

A notable example is the formation of cyanohydrins through the addition of a cyanide ion. libretexts.org This reaction is a classic illustration of base-promoted nucleophilic addition, where the cyanide anion attacks the carbonyl carbon to form a stable cyanohydrin. libretexts.org

Reaction TypeReagentProduct Type
Cyanohydrin FormationHCNCyanohydrin
Hemiacetal/Acetal FormationAlcohols (in limited or excess supply)Hemiacetal or Acetal

This table summarizes common nucleophilic addition reactions at the aldehyde moiety.

Condensation reactions are powerful tools for carbon-carbon bond formation, and the aldehyde group of this compound readily participates in such transformations.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like an amine. sigmaaldrich.comalfa-chemistry.com The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com This reaction is instrumental in synthesizing a variety of substituted alkenes. sciforum.net The use of different catalysts and reaction conditions, such as microwave irradiation or solvent-free systems, has been explored to optimize the Knoevenagel condensation. sigmaaldrich.com

The Henry (Nitroaldol) reaction is another key condensation reaction where the aldehyde reacts with a nitroalkane in the presence of a base. wikipedia.orgorganic-chemistry.orgtcichemicals.com This reaction forms a β-nitro alcohol, a versatile intermediate that can be further transformed into other functional groups. wikipedia.orgtcichemicals.com The reaction is reversible, and careful control of the base concentration is necessary to isolate the β-nitro alcohol, as elimination to a nitroalkene can readily occur. organic-chemistry.org The development of asymmetric Henry reactions using chiral catalysts has enabled the synthesis of enantiomerically enriched products. tcichemicals.com

Condensation ReactionReactantKey Intermediate/Product
Knoevenagel CondensationActive Methylene Compound (e.g., Malononitrile)α,β-Unsaturated Carbonyl Compound
Henry (Nitroaldol) ReactionNitroalkaneβ-Nitro Alcohol

This table highlights key features of Knoevenagel and Henry reactions involving an aldehyde.

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid. This transformation is a fundamental process in organic synthesis. semanticscholar.org Various oxidizing agents can be employed, with a growing emphasis on greener and more sustainable methods. semanticscholar.orgmdpi.com The use of hydrogen peroxide in the presence of a catalyst, for instance, offers an environmentally benign route to carboxylic acids. mdpi.comresearchgate.net The reaction conditions can be mild, often proceeding at room temperature. mdpi.com The electronic nature of substituents on the aromatic ring can influence the reaction rate; for example, electron-withdrawing groups can sometimes slow down the oxidation process. semanticscholar.orgmdpi.com

Oxidizing SystemConditionsProduct
H₂O₂ / Selenium CatalystWater, Room TemperatureDicarboxylic Acid
Potassium PermanganateBasic, HeatDicarboxylic Acid
Chromic AcidAcidic, HeatDicarboxylic Acid

This table presents different methods for the selective oxidation of the aldehyde group.

The aldehyde functionality can be selectively reduced to either a primary alcohol or a methylene group, depending on the reducing agent and reaction conditions.

For the reduction to a primary alcohol, mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically used. jsynthchem.com NaBH₄ is a selective reagent that readily reduces aldehydes and ketones but does not typically affect carboxylic acids or nitro groups under standard conditions. jsynthchem.comprutor.ai More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but they are less selective and can reduce the carboxylic acid and nitro groups as well. jsynthchem.com

Complete reduction of the aldehyde to a methylene group (–CH₃) can be achieved through methods like the Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). prutor.ai

Reduction TypeReagentProduct Functional Group
Selective Reduction to AlcoholNaBH₄Primary Alcohol
Reduction to Methylene GroupZn(Hg), HCl (Clemmensen)Methylene (–CH₃)
Reduction to Methylene GroupH₂NNH₂, KOH (Wolff-Kishner)Methylene (–CH₃)

This table outlines common methods for the selective reduction of the aldehyde group.

Olefination reactions are indispensable for the synthesis of alkenes from carbonyl compounds. The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert an aldehyde into an alkene. libretexts.org The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. libretexts.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgconicet.gov.ar HWE reactions are known for their high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.com The phosphonate carbanions are generally more nucleophilic and less basic than Wittig ylides, allowing for reactions with a broader range of aldehydes and ketones under milder conditions. wikipedia.org The water-soluble phosphate (B84403) byproduct of the HWE reaction is also easier to remove than the triphenylphosphine oxide generated in the Wittig reaction. wikipedia.org

Olefination ReactionKey ReagentTypical Product Stereochemistry
Wittig ReactionPhosphonium YlideMixture of (E) and (Z)-alkenes (often Z-selective)
Horner-Wadsworth-Emmons ReactionPhosphonate CarbanionPredominantly (E)-alkene

This table compares the Wittig and Horner-Wadsworth-Emmons reactions for alkene synthesis from an aldehyde.

The Vilsmeier-Haack reaction is a formylation reaction that typically introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent (a substituted chloroiminium ion). wikipedia.orgmychemblog.com The Vilsmeier reagent is usually generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). wikipedia.orgmychemblog.com While the primary application of the Vilsmeier-Haack reaction is the formylation of arenes, the Vilsmeier reagent itself can react with other functional groups. In the context of this compound, while the aromatic ring is electron-deficient and thus not a typical substrate for Vilsmeier-Haack formylation, the aldehyde group could potentially interact with the Vilsmeier reagent, although this is not a standard application. The reaction is more commonly used to synthesize aryl aldehydes which can then be used in subsequent reactions. researchgate.netnumberanalytics.com

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of synthetic transformations, including the formation of esters, amides, and anhydrides, as well as decarboxylation reactions.

The conversion of this compound to its corresponding esters is a fundamental reaction. Standard esterification methods, such as Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, can be employed. The methyl ester, methyl 2-formyl-3-nitrobenzoate, is a documented derivative, indicating the feasibility of this transformation 001chemical.comchemicalbook.com. A patented method describes the synthesis of the isomeric methyl 3-formyl-2-nitrobenzoate, which involves the hydrolysis of a dichloromethyl intermediate in the final step, having started from the methyl ester of the parent acid google.com. This highlights that the ester group is stable under certain reaction conditions used to manipulate other parts of the molecule. To prevent the hydrolysis of the ester group during such reactions, it is crucial to control the pH, typically keeping it between 6 and 8 google.com.

ProductReagentsConditionsReference
Methyl 2-formyl-3-nitrobenzoateMethanol (B129727), Acid CatalystStandard esterification 001chemical.comchemicalbook.com
Methyl 3-formyl-2-nitrobenzoateZinc chloride aqueous solution, Phase transfer catalystHydrolysis of 3-(dichloromethyl)-2-nitrobenzoic acid methyl ester, pH 6-8 google.com

The carboxylic acid functionality can be readily converted into amides and anhydrides, which are important intermediates in organic synthesis.

Amide Formation: The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine orgsyn.orgbath.ac.uk. For instance, treatment with oxalyl chloride or thionyl chloride would yield 2-formyl-3-nitrobenzoyl chloride, which can then be coupled with a primary or secondary amine to form the corresponding amide orgsyn.org. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), often in conjunction with additives like 1-hydroxy-1-H-benzotriazole (HOBt) to prevent side reactions, provides a direct route from the carboxylic acid to the amide bath.ac.uk. Research on sterically hindered ortho-substituted benzoic acids, such as 2-nitrobenzoic acid, has shown successful, albeit slightly reduced, acylation of amines, indicating the viability of this pathway acs.org.

Anhydride (B1165640) Formation: Anhydrides can be prepared from carboxylic acids, often by using a dehydrating agent or by reacting the acid with an acid chloride tcichemicals.comgoogle.com. While specific examples for this compound are not prevalent, the formation of related structures like 2-methyl-6-nitrobenzoic anhydride is known . General methods, such as reacting the carboxylic acid with phosgene (B1210022) in the presence of a Group IVB transition metal halide catalyst, can be used to produce acid anhydrides google.com.

DerivativeMethodKey ReagentsReference
AmideAcid Chloride PathwayOxalyl chloride, Amine orgsyn.org
AmideCoupling Agent MethodDCC, HOBt, Amine bath.ac.uk
AnhydrideGeneral MethodPhosgene, Group IVB metal halide catalyst google.com

The removal of the carboxyl group, or decarboxylation, is a significant transformation. Aromatic carboxylic acids bearing electron-withdrawing groups, particularly in the ortho position, are highly activated towards this reaction afinitica.com. The nitro group at the 3-position and the formyl group at the 2-position of the target molecule strongly facilitate decarboxylation.

Copper-catalyzed protodecarboxylation is a particularly effective method. Studies on 2-nitrobenzoic acid show that it is a highly reactive substrate, undergoing decarboxylation in high yields at 160°C with a low catalyst loading (2 mol%) of a copper(I) oxide/1,10-phenanthroline system afinitica.com. The reaction is often carried out in a high-boiling solvent mixture like NMP and quinoline (B57606). The mechanism is believed to involve the formation of an organometallic intermediate after the loss of carbon dioxide afinitica.comrsc.org. The stability of the intermediate carbanion or radical formed upon CO2 loss is a key factor; electron-withdrawing groups like nitro and formyl stabilize this intermediate, thus increasing the reaction rate doubtnut.com.

ReactionCatalyst/ConditionsSubstrate AnalogueFindingsReference
ProtodecarboxylationCu₂O/1,10-phenanthroline, 160°C2-Nitrobenzoic acidHighly reactive, high yield with low catalyst loading. afinitica.com
General DecarboxylationHeatingAromatic acids with electron-withdrawing groupsRate is enhanced by stabilization of the reaction intermediate. doubtnut.com

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can be selectively reduced and also strongly influences the reactivity of the aromatic ring.

A crucial transformation in the synthesis of many pharmaceutical and dye precursors is the selective reduction of an aromatic nitro group to an amine. This can be challenging in a molecule like this compound, which contains other reducible groups (aldehyde and carboxylic acid). However, several methods have been developed for this specific purpose niscpr.res.inresearchgate.net.

Reagents such as hydrazine glyoxylate (B1226380) in the presence of zinc or magnesium powder have been shown to selectively and rapidly reduce aromatic nitro groups at room temperature, leaving functionalities like carboxylic acids untouched niscpr.res.inresearchgate.net. Another effective system is the use of sodium borohydride (NaBH₄) combined with iron(II) chloride (FeCl₂). This combination demonstrates high chemoselectivity for the nitro group, providing the desired amino compounds in excellent yields, although its effectiveness on substrates bearing free carboxylic acid groups can be limited due to decomposition of NaBH₄ d-nb.info. Other systems like NaBH₄ with Ni(PPh₃)₄ have also been employed to reduce nitroaromatics without affecting other groups like esters or amides jsynthchem.com.

Reagent SystemTarget TransformationKey FeaturesReference
Hydrazine glyoxylate / Zn or Mg powderNO₂ → NH₂Selective for nitro group in presence of carboxylic acids; room temperature reaction. niscpr.res.inresearchgate.net
NaBH₄ / FeCl₂NO₂ → NH₂High chemoselectivity; efficient for ester-substituted nitroarenes. d-nb.info
NaBH₄ / Ni(PPh₃)₄NO₂ → NH₂Reduces nitro groups in the presence of carbonyls. jsynthchem.com

The formyl, nitro, and carboxylic acid groups are all electron-withdrawing and therefore act as deactivating groups for electrophilic aromatic substitution (EAS) reactions wikipedia.orgrutgers.edu. The presence of multiple deactivating groups makes the aromatic ring of this compound significantly less reactive towards electrophiles than benzene (B151609) itself rutgers.educhemicalbook.com.

Both the nitro and carboxylic acid groups are meta-directing substituents. In this compound, the positions ortho and para to one group are occupied or are ortho/para to another deactivating group, further compounding the deactivation. Any potential electrophilic substitution would require harsh reaction conditions, and predicting the regiochemical outcome would be complex due to the competing directing effects and severe deactivation of all ring positions. The strong deactivation makes nucleophilic aromatic substitution a more likely, though still challenging, reaction pathway under specific conditions.

Aromatic Substitution Reactions of the Benzene Ring

The reactivity of the benzene ring in this compound is profoundly influenced by its three substituents: a formyl group (-CHO), a nitro group (-NO₂), and a carboxylic acid group (-COOH). All three are electron-withdrawing groups, which significantly impacts the patterns of both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the attack of an electrophile on the electron-rich π-system of the aromatic ring. rutgers.edu The reaction proceeds through a high-energy carbocation intermediate known as a sigma complex or arenium ion. rutgers.eduscribd.com The stability of this intermediate, and thus the rate of reaction, is heavily dependent on the nature of the substituents already present on the ring.

In the case of this compound, the benzene ring is substituted with three powerful electron-withdrawing, deactivating groups. These groups pull electron density away from the ring, making it less nucleophilic and therefore much less reactive towards electrophiles. rutgers.eduyoutube.com Compared to benzene, the ring in this compound is significantly deactivated, meaning that electrophilic substitution reactions would require extremely harsh conditions, if they proceed at all. rutgers.edu

Furthermore, these deactivating groups direct incoming electrophiles to the meta position relative to themselves. The directing influence of each substituent is summarized in the table below.

SubstituentPosition on RingTypeDirecting Influence
-COOHC1Electron-WithdrawingMeta-directing
-CHOC2Electron-WithdrawingMeta-directing
-NO₂C3Electron-WithdrawingMeta-directing

Considering the positions of the existing groups, the potential sites for electrophilic attack are C4, C5, and C6.

Position C4: Ortho to the -NO₂ group and meta to the -COOH group.

Position C5: Meta to both the -CHO and -NO₂ groups.

Position C6: Ortho to the -CHO group and para to the -NO₂ group.

Electron-withdrawing groups deactivate the ortho and para positions more strongly than the meta position. rutgers.edu Therefore, any potential electrophilic attack would be directed to the position that is meta to the deactivating groups. In this molecule, the C5 position is meta to the formyl group at C2 and the nitro group at C3. While C4 is meta to the carboxylic acid, it is ortho to the nitro group, a highly deactivated position. Similarly, C6 is ortho to the formyl group and para to the nitro group, both strongly deactivated sites. Consequently, the C5 position is the only viable, albeit highly unreactive, site for electrophilic substitution.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (NAS) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, NAS is facilitated by the presence of strong electron-withdrawing groups, which make the ring electron-deficient and thus susceptible to attack by a nucleophile. youtube.comyoutube.com The reaction typically proceeds via an addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate called a Meisenheimer complex. youtube.com

For NAS to occur, two primary conditions must be met:

The aromatic ring must be highly electron-deficient, which is achieved by having one or more strong electron-withdrawing groups.

There must be a good leaving group (typically a halide) on the ring. libretexts.org

The electron-withdrawing groups are most effective at stabilizing the negative charge of the Meisenheimer intermediate when they are positioned ortho or para to the leaving group. libretexts.org

The structure of this compound is highly activated for nucleophilic aromatic substitution due to the presence of the nitro and formyl groups. However, the parent molecule itself does not have a suitable leaving group on the ring. If a derivative of this acid were synthesized with a good leaving group, such as a halogen, at the C2, C4, or C6 positions, it would be an excellent substrate for NAS reactions.

For instance, in a hypothetical derivative like 2-formyl-4-chloro-3-nitrobenzoic acid, the chlorine atom at C4 is ortho to the nitro group at C3. This positioning would strongly facilitate the attack of a nucleophile at C4, leading to the displacement of the chloride ion. The reaction mechanism would be as follows:

Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (chlorine), forming a covalent bond and creating a negatively charged Meisenheimer complex.

Stabilization: The negative charge is delocalized across the aromatic system and is effectively stabilized by the resonance effects of the ortho-nitro group.

Elimination: The aromaticity of the ring is restored by the departure of the leaving group (chloride ion).

The Ugi reaction involving derivatives of 2-nitrobenzoic acid has been shown to proceed via a nucleophilic aromatic substitution (SₙAr) pathway, highlighting the feasibility of this reaction type on similarly substituted rings. researchgate.net

Multicomponent and Cascade Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. frontiersin.orgpreprints.org Cascade reactions (or tandem reactions) involve two or more consecutive transformations where the product of the first reaction becomes the substrate for the next, without the need for isolating intermediates. This compound is a prime candidate for use in such sophisticated reaction sequences due to its distinct functional groups.

A prominent example of an MCR where this compound could be utilized is the Ugi four-component reaction (U-4CR). The Ugi reaction typically involves an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide product. rsc.org In this context, this compound can uniquely serve as two of the required components in a modified Ugi reaction or as the carboxylic acid component in a standard Ugi reaction where its aldehyde group can be used for subsequent transformations.

More compelling is its role as the carboxylic acid component, which can set the stage for a subsequent intramolecular cascade reaction. The Ugi reaction of 2-nitrobenzoic acid derivatives has been employed in the synthesis of complex isoindolinones through a cascade sequence involving an initial Ugi reaction followed by an intramolecular nucleophilic aromatic substitution (SₙAr). researchgate.netresearchgate.net

A hypothetical cascade sequence using this compound would proceed as follows:

Ugi Four-Component Reaction: this compound (acting as the acid component), a separate aldehyde (e.g., benzaldehyde), an amine (e.g., benzylamine), and an isocyanide (e.g., tert-butyl isocyanide) are combined. This forms a complex Ugi adduct.

Intramolecular Cyclization (SₙAr): The Ugi product contains a newly formed amide linkage. The nitrogen atom of this amide can act as an internal nucleophile. Under basic conditions, this nucleophile can attack the electron-deficient aromatic ring at the C2 position (bearing the formyl group) or potentially displace the nitro group at C3, although displacement of a nitro group is less common than a halide. A more likely scenario involves a derivative where a leaving group is present. For instance, using 2-fluoro-3-nitrobenzoic acid derivatives in Ugi reactions has been shown to lead to cyclization via SₙAr, where the fluoride (B91410) is displaced. rsc.org In the case of this compound, the reaction could be designed to result in the formation of a complex heterocyclic scaffold, such as an isoindolinone derivative, through an intramolecular cyclization-addition or cyclization-substitution pathway.

The combination of the Ugi MCR with a subsequent SₙAr cascade offers a highly efficient route to complex, drug-like molecules from simple precursors, demonstrating the advanced synthetic utility of a strategically functionalized molecule like this compound.

Reaction TypeReactantsIntermediate/ProductKey Features
Ugi 4-Component ReactionThis compound (acid), Aldehyde, Amine, Isocyanideα-Acylamino amide adductHigh atom economy and convergence.
Cascade SₙArUgi AdductFused Heterocycle (e.g., Isoindolinone)Intramolecular cyclization driven by the electron-deficient ring.

Derivatives and Analogues of 2 Formyl 3 Nitrobenzoic Acid: Design and Synthesis

Systematic Structural Modifications and Synthetic Routes

Systematic structural modifications of 2-formyl-3-nitrobenzoic acid involve targeted alterations of its three key functional groups: the carboxylic acid, the formyl group, and the nitro group, as well as the aromatic core. The design of these modifications is often guided by the desired properties of the final compound.

General synthetic routes to access these derivatives often start with commercially available substituted toluenes, which undergo nitration and subsequent oxidation of the methyl group to a carboxylic acid. The formyl group can be introduced through various methods, including the oxidation of a corresponding methyl group under controlled conditions. The reactivity of each functional group allows for a stepwise and controlled introduction of chemical diversity. For instance, the carboxylic acid can be converted into esters, amides, or acid chlorides, while the aldehyde can undergo reactions such as condensation to form imines or hydrazones.

Synthesis of Ester Derivatives (e.g., Methyl 2-formyl-3-nitrobenzoate)

Ester derivatives of this compound are commonly synthesized through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. A prominent example is the synthesis of methyl 2-formyl-3-nitrobenzoate.

One documented synthetic route to methyl 3-formyl-2-nitrobenzoate, an isomer of the title compound, starts from 3-methyl-2-nitrobenzoic acid. google.com This starting material is first esterified with methanol (B129727) to yield methyl 3-methyl-2-nitrobenzoate. google.com This intermediate is then subjected to a substitution reaction with chlorine, often under UV light irradiation, to produce methyl 3-(dichloromethyl)-2-nitrobenzoate. google.com The final step involves the hydrolysis of the dichloromethyl group to a formyl group using a zinc chloride aqueous solution and a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, to yield methyl 3-formyl-2-nitrobenzoate. google.com This ester is noted as an important intermediate in the synthesis of PARP inhibitors like Niraparib. chemicalbook.comtheclinivex.comcookechem.comlookchem.com

The following table summarizes the key steps in a patented synthesis of Methyl 3-formyl-2-nitrobenzoate:

StepReactantsReagents/ConditionsProduct
13-Methyl-2-nitrobenzoic acidMethanol, Acid catalystMethyl 3-methyl-2-nitrobenzoate
2Methyl 3-methyl-2-nitrobenzoateChlorine, UV light or other initiatorMethyl 3-(dichloromethyl)-2-nitrobenzoate
3Methyl 3-(dichloromethyl)-2-nitrobenzoateZinc chloride, Water, Phase transfer catalystMethyl 3-formyl-2-nitrobenzoate

This interactive table summarizes the synthesis of an isomer, providing a model for the potential synthesis of methyl 2-formyl-3-nitrobenzoate.

Synthesis of Amide Derivatives

Amide derivatives of this compound can be prepared by reacting the carboxylic acid with an amine. This reaction typically requires the activation of the carboxylic acid, for example, by converting it into an acid chloride. The resulting acid chloride can then be reacted with a primary or secondary amine to form the corresponding amide.

A general method for synthesizing N,N-dimethyl amides from various benzoic acids, including nitro-substituted ones, involves the use of phosphorus oxychloride to promote the reaction with dimethylformamide (DMF). google.com For instance, N,N-dimethyl-2-nitrobenzamide and N,N-dimethyl-3-nitrobenzamide have been synthesized using this approach. google.com Another approach involves the use of a condensing agent like dicyclohexylcarbodiimide (B1669883) for the reaction between a nitrobenzoic acid and an amine. google.com These methods could be adapted for the synthesis of amide derivatives of this compound.

Derivatization of the Formyl Group (e.g., Imine, Hydrazone, Oxime Formation)

The formyl group of this compound is a key site for derivatization, readily undergoing condensation reactions with primary amines and related compounds to form imines (Schiff bases), hydrazones, and oximes. lumenlearning.comlibretexts.org These reactions are typically acid-catalyzed and involve the elimination of a water molecule. lumenlearning.comlibretexts.org

Imine Formation: The reaction with primary amines (R-NH₂) leads to the formation of a C=N double bond, yielding an imine. lumenlearning.comlibretexts.org The stability of these imines can be influenced by the nature of the amine and the pH of the reaction medium. researchgate.net

Hydrazone Formation: Condensation with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) results in the formation of hydrazones. discoveryjournals.orgresearchgate.net Hydrazones are often stable, crystalline compounds and are valuable synthetic intermediates. mdpi.comnih.gov For example, hydrazones have been synthesized by refluxing a hydrazide with an aldehyde in a suitable solvent like ethanol (B145695) or methanol. discoveryjournals.orgmdpi.com

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime. This reaction is also acid-catalyzed and proceeds optimally at a weakly acidic pH of around 4 to 5. libretexts.org

The general scheme for these reactions is as follows:

R-CHO + H₂N-Y → R-CH=N-Y + H₂O

Derivatives with Modifications on the Aromatic Core (e.g., Halogenation, Alkylation)

Modifying the aromatic core of this compound through reactions like halogenation or alkylation can lead to a new set of derivatives. The directing effects of the existing substituents (formyl, nitro, and carboxyl groups) will influence the position of the new substituent. All three are meta-directing groups, which would make direct electrophilic substitution on the aromatic ring challenging and likely result in substitution at the 5-position.

Synthetic strategies for such derivatives would more likely involve starting with an already substituted benzene (B151609) ring and then introducing the formyl, nitro, and carboxyl functionalities. For example, to synthesize a halogenated derivative, one might start with a halogenated toluene, introduce the nitro group, and then oxidize the methyl group to a carboxylic acid, followed by the introduction of the formyl group. For instance, the synthesis of 4-bromo-3-nitrobenzoic acid is achieved by nitrating 4-bromobenzoic acid. quora.com This highlights that the order of reactions is crucial in achieving the desired substitution pattern.

Synthesis of Related Isomers and Analogues (e.g., 3-Formyl-4-nitrobenzoic acid, 4-Formyl-3-nitrobenzoic acid)

The synthesis of isomers of this compound, such as 3-formyl-4-nitrobenzoic acid and 4-formyl-3-nitrobenzoic acid, follows similar synthetic principles but with different starting materials to achieve the desired substitution pattern.

4-Formyl-3-nitrobenzoic acid: The synthesis of this isomer can be conceptualized starting from p-toluic acid. Nitration of p-toluic acid would likely yield 4-methyl-3-nitrobenzoic acid, which can then be selectively oxidized at the methyl group to introduce the formyl group. Alternatively, starting with 4-methyl-3-nitrobenzonitrile, the methyl group can be oxidized to a formyl group, and the nitrile can be hydrolyzed to a carboxylic acid. chemicalbook.com

3-Formyl-4-nitrobenzoic acid: The synthesis of this isomer could potentially start from m-toluic acid. Nitration of m-toluic acid would lead to a mixture of isomers, from which the desired 3-methyl-4-nitrobenzoic acid would need to be separated. Subsequent oxidation of the methyl group would yield the final product. Another route could involve the nitration of 3-formylbenzoic acid.

The synthesis of these isomers often involves multi-step processes with careful control of reaction conditions to ensure the correct regiochemistry.

The following table provides information on some of the isomers and related compounds:

Compound NameIUPAC NameMolecular FormulaPubChem CID
This compoundThis compoundC₈H₅NO₅20536961 nih.gov
4-Formyl-3-nitrobenzoic acid4-formyl-3-nitrobenzoic acidC₈H₅NO₅18462627 nih.gov
4-Formylbenzoic acid4-formylbenzoic acidC₈H₆O₃12095
3-Nitro-4-fluorobenzoic acid4-fluoro-3-nitrobenzoic acidC₇H₄FNO₄79003

This interactive table presents key identifiers for the title compound and some of its isomers and related structures.

Applications of 2 Formyl 3 Nitrobenzoic Acid and Its Derivatives in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecules

The strategic arrangement of reactive functional groups in 2-formyl-3-nitrobenzoic acid makes it a valuable building block for the synthesis of complex molecules. grillolabuc.com The aldehyde and carboxylic acid moieties can participate in a variety of condensation and coupling reactions, while the nitro group can be readily transformed into other functionalities, such as an amino group, through reduction. This versatility allows for the systematic construction of intricate molecular frameworks. For instance, its derivatives are utilized in the creation of complex natural products and pharmaceutically relevant scaffolds. grillolabuc.com The ability to introduce diverse substituents through reactions at its multiple functional sites enables the generation of libraries of compounds for screening and optimization in drug discovery and materials science.

Precursor in the Synthesis of Heterocyclic Compounds

The reactivity of this compound and its derivatives makes them important precursors in the synthesis of a wide array of heterocyclic compounds. rasayanjournal.co.inclockss.org The presence of both an electrophilic aldehyde group and a nucleophilic group (or a group that can be converted to one, like the nitro group) on the same aromatic ring facilitates intramolecular cyclization reactions, which are a cornerstone of heterocyclic synthesis.

Thiazole (B1198619) rings are a common feature in many biologically active compounds. nih.govresearchgate.net The synthesis of thiazole derivatives can be achieved using this compound as a starting material. The aldehyde functionality can react with compounds containing a primary amine and a thiol group, such as 2-aminothiophenol, to form a thiazoline (B8809763) intermediate, which can then be oxidized to the corresponding thiazole. The nitro and carboxylic acid groups on the benzoic acid core can be further modified to introduce additional diversity into the final thiazole derivatives, potentially influencing their biological activity. nih.govnih.gov

The versatility of this compound extends to the synthesis of a broad spectrum of fused heterocyclic systems.

Quinazolines and Quinoxalines: The synthesis of quinazoline (B50416) and quinoxaline (B1680401) derivatives often involves the condensation of a 1,2-difunctionalized benzene (B151609) ring with a suitable partner. nih.govnih.govorganic-chemistry.org After reduction of the nitro group in this compound to an amine, the resulting 2-amino-3-formylbenzoic acid can react with various reagents to form these fused heterocycles. For instance, reaction with a formamide (B127407) equivalent can lead to quinazolinones, while condensation with a 1,2-dicarbonyl compound can yield quinoxalines. mdpi.comresearchgate.net

Indazoles: The synthesis of indazole derivatives can be achieved from 2-formylphenylboronic acids, which can be prepared from precursors like this compound. A method involves a copper(II) acetate (B1210297) catalyzed reaction with diazadicaboxylates followed by ring closure induced by acid or base. nih.gov

Phthalazines: Phthalazine derivatives have been synthesized through multi-step sequences. nih.govrsc.org For example, a starting material can undergo N-alkylation and subsequent hydrazinolysis to form a key hydrazide intermediate. This intermediate can then be coupled with various amino acid esters or amines to generate a diverse library of phthalazine-based compounds. nih.govrsc.org

Naphthyridines: The synthesis of certain naphthyridine derivatives can be accomplished through methods like the Vilsmeier-Haack cyclization of N-(pyridin-2-yl) acetamide (B32628) to produce a 2-chloro-1,8-naphthyridine (B101967) carbaldehyde. researchgate.net This aldehyde can then undergo further reactions to build the desired naphthyridine scaffold.

Benzothiazoles: The synthesis of benzothiazole (B30560) derivatives can be achieved through the reaction of 2-aminothiophenols with aldehydes. rasayanjournal.co.in The aldehyde group of this compound or its derivatives can participate in this condensation to form the benzothiazole core.

Dihydroindolones: While direct synthesis from this compound is less common, its derivatives can be used to construct precursors for dihydroindolone synthesis. The functionalities present can be manipulated to create the necessary ortho-substituted aniline (B41778) derivative that can then be cyclized to the dihydroindolone ring system.

Intermediate in the Synthesis of Specialized Molecular Scaffolds

Beyond its role as a direct precursor, this compound and its esters serve as crucial intermediates in the synthesis of highly specialized and complex molecular scaffolds that are of significant interest in medicinal chemistry and chemical biology.

This compound is a documented intermediate in the synthesis of piperidinedione derivatives. epo.org The synthesis involves the hydrolysis of its methyl ester, methyl 2-formyl-6-nitrobenzoate, using a base like lithium hydroxide (B78521). epo.org These piperidinedione-containing compounds can act as E3 ligase binders and have shown potential as anticancer agents. epo.org

PROteolysis TArgeting Chimeras (PROTACs) are innovative molecules designed to degrade specific target proteins. epo.org They consist of a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. Piperazinedione derivatives, synthesized using intermediates derived from this compound, can function as the E3 ligase binder component of PROTACs. epo.org These PROTACs have demonstrated efficacy in targeting proteins implicated in cancer, such as BRD4 and SHP2, leading to their degradation and inhibition of cancer cell proliferation. epo.org The versatility of this compound as a starting material allows for the synthesis of a variety of E3 ligase binders, which can be incorporated into different PROTACs to target a range of proteins of interest. epo.org

Contribution to the Development of Compounds Targeting Biological Pathways

Inhibitors of Human Dihydroorotate (B8406146) Dehydrogenase (hDHODH)

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a critical target for the development of therapeutics for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, as well as for cancer. The strategic design of inhibitors for this enzyme often involves the use of specialized chemical building blocks. While direct literature explicitly detailing the use of This compound in the synthesis of hDHODH inhibitors is not abundant, its structural features and the documented use of closely related analogs strongly suggest its role as a valuable precursor in this area of medicinal chemistry.

The general structure of many potent hDHODH inhibitors features a biphenyl (B1667301) core or similar aromatic systems that occupy a hydrophobic pocket of the enzyme's active site. The synthesis of these complex molecules often relies on starting materials that possess strategically placed functional groups to facilitate the construction of the final inhibitor scaffold.

Patents for novel hDHODH inhibitors disclose synthetic routes that commence with structurally similar compounds, such as 2-amino-3-nitrobenzoic acid . googleapis.com This highlights the utility of the 2,3-disubstituted benzoic acid framework in building the core of these inhibitors. The formyl group of This compound is a versatile functional group in organic synthesis. It can be readily converted to other functionalities, such as an amino group through reductive amination or a carboxylic acid group via oxidation. This versatility makes it a plausible and strategic starting material for the synthesis of various inhibitor backbones.

For instance, the synthesis of certain classes of hDHODH inhibitors involves the formation of a quinoline (B57606) or a related heterocyclic system. The formyl and nitro groups on the This compound ring can be key participants in the cyclization reactions required to form these heterocyclic cores. The nitro group can be reduced to an amine, which can then react with the formyl group or a derivative thereof to construct the heterocyclic ring.

The following table presents examples of hDHODH inhibitors and their reported activities. While not directly synthesized from This compound , their structures contain fragments that could potentially be derived from it, illustrating the chemical space of hDHODH inhibitors.

Compound Name/ReferenceStructureTargetIC₅₀ (nM)
BrequinarBrequinar structurehDHODH13
TeriflunomideTeriflunomide structurehDHODH620
Compound 54 nih.govCompound 54 structurehDHODH32

The development of novel acrylamide-based hDHODH inhibitors has identified 2-acrylamidobenzoic acid analogs as promising leads. nih.gov The benzoic acid moiety is a critical component for interacting with the polar end of the inhibitor binding site. The synthesis of such analogs could potentially start from This compound through a series of transformations including reduction of the nitro group, conversion of the formyl group to an amine, and subsequent acylation.

Mechanistic Investigations and Reaction Pathway Elucidation

Studies on Kinetics and Thermodynamics of Key Transformations

Specific kinetic and thermodynamic data for reactions involving 2-Formyl-3-nitrobenzoic acid are not extensively documented. However, the influence of its functional groups on reaction rates can be predicted from general principles.

Aromatic Ring Reactivity: The presence of three strong electron-withdrawing groups (–CHO, –NO₂, –COOH) deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). These reactions, if they occur, would be kinetically slow and require harsh conditions. The directing effects of these groups are complex; both –COOH and –CHO are meta-directing, while the –NO₂ group is also meta-directing relative to its own position. This deactivation is a significant kinetic barrier to further functionalization of the ring.

Aldehyde Group Reactivity: The kinetics of reactions at the formyl group, such as nucleophilic additions, are influenced by the electronic environment. The adjacent, strongly electron-withdrawing nitro group would enhance the electrophilicity of the aldehyde carbon, likely increasing the rate of nucleophilic attack compared to a non-nitrated analogue.

Substituent Effects on Reaction Rates: Studies on related substituted benziodoxoles have shown that a strongly electron-withdrawing nitro group in the para position can dramatically increase the rate of nucleophilic substitution on the ring. mdpi.com This principle suggests that the nitro group on this compound would have a profound impact on the kinetics of any reaction sensitive to the electronic character of the benzene (B151609) ring. Gas-phase studies on related molecules like 3-nitrobenzoic acid have been used to determine fundamental thermodynamic properties such as proton affinities, demonstrating methods that could be applied to understand the thermochemistry of this compound. colorado.edu

Proposed Reaction Mechanisms for Novel Pathways

The juxtaposition of a carboxylic acid and an aldehyde group (an oxocarboxylic acid) makes this compound a versatile synthon for constructing heterocyclic systems. clockss.org

Intramolecular Condensation and Cyclization: A primary reaction pathway involves the condensation of the formyl group with a nucleophile, followed by cyclization involving the carboxylic acid. For example, reaction with hydrazine (B178648) or its derivatives could lead to the formation of pyridazinone-based structures. The proposed mechanism would begin with the formation of a hydrazone at the aldehyde position. Subsequent intramolecular nucleophilic attack by the hydrazone's secondary amine onto the carboxylic acid (or its activated form) would, after dehydration, yield a cyclic product.

Schiff Base Formation and Derivatives: The aldehyde group can readily react with primary amines to form Schiff bases (imines). These intermediates can be starting points for further transformations. For instance, studies on 2-formyl benzoic acid have shown its use in synthesizing Schiff bases which are then used to create more complex molecules. ekb.eg

1,3-Dipolar Cycloaddition Precursors: While not directly reported, derivatives of this compound could potentially be used in cycloaddition reactions. For example, the aldehyde could be converted to an oxime, which can then be oxidized in situ to a nitrile oxide. This highly reactive intermediate is a classic 1,3-dipole that can undergo cycloaddition with alkenes or alkynes to form isoxazolines or isoxazoles, respectively. rsc.org The mechanism for this is generally considered a concerted pericyclic process. rsc.org

The table below outlines potential transformations and the general mechanistic class they belong to.

Starting MaterialReagentPotential Product ClassGeneral Mechanism
This compoundHydrazinePyridazinone derivativeNucleophilic addition, Condensation, Cyclization
This compoundPrimary AmineSchiff BaseNucleophilic addition, Dehydration
Aldoxime derivativeOxidizing Agent, AlkeneIsoxazoline derivative1,3-Dipolar Cycloaddition

Stereochemical Considerations in Derivative Synthesis

When this compound is used to synthesize chiral molecules, controlling the stereochemistry is crucial. The existing functional groups can play a significant role in directing the outcome of stereoselective reactions.

Nucleophilic Addition to the Aldehyde: The generation of a new stereocenter frequently occurs via nucleophilic addition to the carbonyl carbon of the formyl group. The stereochemical outcome of such an addition can be influenced by the adjacent bulky and electronically significant nitro and carboxyl groups. These groups can create a biased steric environment, favoring the approach of a nucleophile from one face of the planar aldehyde over the other. This is a key principle in substrate-controlled stereoselectivity.

Use of Chiral Catalysts: In cases where substrate control is insufficient, organocatalysis or metal-based catalysis with chiral ligands can be employed to achieve high enantioselectivity or diastereoselectivity. dokumen.pub For example, a proline-derived organocatalyst could be used to facilitate an asymmetric aldol (B89426) or Mannich reaction starting from the aldehyde group. dokumen.pub The catalyst would form a chiral iminium ion intermediate, which then directs the stereochemical course of the reaction.

Resolution of Racemic Mixtures: In some synthetic routes, a racemic mixture of a derivative might be formed first. This mixture can then be resolved into its constituent enantiomers. A common method involves forming diastereomeric salts by reacting the carboxylic acid group with a chiral amine resolving agent. These diastereomeric salts often have different solubilities, allowing them to be separated by crystallization.

Computational and Theoretical Studies of 2 Formyl 3 Nitrobenzoic Acid and Its Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules like 2-Formyl-3-nitrobenzoic acid. While specific studies on this exact molecule are not extensively published, the methodologies are well-established from research on related nitrobenzoic acid isomers. researchgate.netscirp.org

These calculations typically begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms. From this optimized structure, a wealth of electronic properties can be determined. For instance, calculations on 4-methyl-3-nitrobenzoic acid using the B3LYP/6-311++G basis set have been used to determine bond angles, vibrational frequencies, and nonlinear optical properties. scirp.org A similar approach for this compound would elucidate the influence of the ortho-formyl and meta-nitro groups on the benzoic acid scaffold.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. scispace.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the nitro and carboxyl groups would be expected to be highly electron-rich, making them key sites for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge transfer and intramolecular interactions, such as hyperconjugation and hydrogen bonding.

The table below illustrates the types of computed descriptors that quantum chemical calculations can provide for this compound.

Computed PropertyValueMethod
Molecular Weight195.13 g/mol PubChem
XLogP30.7XLogP3 3.0
Hydrogen Bond Donor Count1Cactvs
Hydrogen Bond Acceptor Count5Cactvs
Rotatable Bond Count2Cactvs

Molecular Modeling and Docking Studies with Biomolecular Targets (e.g., hDHODH)

Molecular modeling, and specifically molecular docking, is a computational technique used to predict how a molecule like this compound binds to a macromolecular target, such as a protein receptor. This is critical in drug discovery for predicting the binding orientation and affinity of a compound.

This compound has been identified as a compound of interest in the context of inhibiting human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a validated target for treating autoimmune diseases like rheumatoid arthritis. scienceopen.com While a specific docking study for this compound is not detailed in the available literature, extensive research on structurally similar inhibitors provides a clear model for its potential binding mode. scienceopen.com

Docking studies on a series of benzylidenehydrazinyl-substituted thiazole (B1198619) inhibitors revealed that they bind within a tunnel-like ubiquinone-binding site on hDHODH. scienceopen.com A crucial feature of this binding is the formation of a salt bridge between the carboxyl group of the benzoic acid moiety and the side chain of Arginine 136 (Arg136) on the protein. scienceopen.com Given its structure, this compound would be expected to form a similar, potent salt bridge interaction with Arg136. The formyl and nitro groups would then be positioned to form other interactions within the binding pocket.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Water-Bridged Interactions)

The stability and potency of a ligand's binding are heavily influenced by its network of intermolecular interactions with the protein target. For inhibitors of hDHODH, these interactions are not limited to direct protein-ligand contacts but also involve crucial water-mediated interactions. researchgate.netresearchgate.netecust.edu.cn

X-ray crystal structures of hDHODH in complex with various inhibitors have consistently shown the presence of conserved, "robust" water molecules within the binding site. researchgate.netecust.edu.cn These water molecules act as bridges, forming a complex hydrogen bond network that connects the ligand to amino acid residues in the protein. scienceopen.comresearchgate.net For example, crystallographic water molecules have been observed to mediate interactions between the inhibitor and residues like Gln47 and Ala55. scienceopen.com

This water-bridged hydrogen bond network is considered a critical factor for maintaining the bioactive conformation of flexible inhibitors and enhancing their binding stability. scienceopen.comecust.edu.cn The potency of some inhibitors is directly attributed to these additional water-mediated hydrogen bonds. scienceopen.com Therefore, in any computational model of this compound binding to hDHODH, the inclusion and analysis of these key water molecules would be essential for an accurate prediction of its binding mode and affinity.

The table below summarizes the key residues and interactions observed in the hDHODH binding site with similar inhibitors, which would be relevant for modeling this compound.

Interacting Residue/MoleculeType of InteractionLigand Moiety Involved
Arg136Salt BridgeCarboxyl group
Gln47Water-bridged H-bondPolar groups (e.g., carbonyl, nitro)
Ala55Water-bridged H-bondPolar groups (e.g., carbonyl, nitro)
Water (W659, W620, etc.)Hydrogen Bond NetworkPolar groups on ligand and protein

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be achieved by rotation around its single bonds. For this compound, key rotatable bonds exist between the aromatic ring and the carboxylic acid group, and between the ring and the formyl group. Identifying the lowest energy (most stable) conformation is crucial, as this is often the conformation the molecule adopts when binding to a protein.

Molecular Dynamics (MD) simulations extend this analysis by simulating the movement of the molecule and its environment over time. ucl.ac.uk An MD simulation of this compound, either in solution or within the hDHODH binding site, would provide insights into its flexibility, conformational stability, and the dynamic nature of its intermolecular interactions. ucl.ac.uklu.lv

While specific MD studies on this compound are not available, simulations on other nitrobenzoic acid derivatives have been used to study their self-association behavior in solution and to rationalize the formation of different crystal structures. ucl.ac.ukresearcher.lifebohrium.com Such simulations for this compound could reveal:

The preferred orientation of the carboxyl and formyl groups relative to the nitro group.

The stability of the key hydrogen bonds and salt bridges over time.

The dynamics and residency times of the bridging water molecules in the hDHODH active site, further clarifying their role in binding affinity. nih.gov

This dynamic picture provides a more realistic and comprehensive understanding of the binding event than the static image provided by molecular docking alone.

Analytical Methodologies for the Elucidation and Assessment of this compound

The rigorous identification and purity verification of this compound, a specialized organic compound, relies on a suite of advanced analytical techniques. These methodologies are essential for confirming its molecular structure and quantifying its purity, which are critical parameters in research and development. The principal analytical approaches involve sophisticated spectroscopic and chromatographic methods.

Future Research Directions and Unexplored Avenues for 2 Formyl 3 Nitrobenzoic Acid

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for 2-formyl-3-nitrobenzoic acid and its esters often rely on multi-step processes starting from precursors like 3-methyl-2-nitrobenzoic acid. google.com These routes can involve harsh reagents and generate significant waste, prompting a need for more sustainable alternatives. For instance, a patented method involves the chlorination of methyl 3-methyl-2-nitrobenzoate followed by hydrolysis, a process that is effective but not environmentally ideal. google.com Another approach uses the oxidation of 3-nitro-o-xylene with oxygen, which is a step towards cleaner production, although it targets the precursor 2-methyl-3-nitrobenzoic acid. google.com

Future research should prioritize the development of synthetic routes that are not only efficient but also adhere to the principles of green chemistry.

Key Research Objectives:

Direct Catalytic Oxidation: A primary goal is the development of catalytic systems for the direct and selective oxidation of the methyl group in 2-methyl-3-nitrobenzoic acid to the corresponding aldehyde. This would avoid over-oxidation to the carboxylic acid and circumvent the use of stoichiometric, often hazardous, oxidants. Research could focus on catalysts based on earth-abundant metals.

Biocatalytic and Electrochemical Methods: The use of enzymes or electrochemical cells for the key oxidation step could offer high selectivity under mild conditions, significantly reducing the environmental footprint of the synthesis.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could enhance safety, improve reaction control, and allow for easier scale-up compared to traditional batch processing.

Starting MaterialKey TransformationPotential AdvantageRelevant Findings
2-Methyl-3-nitrobenzoic acidSelective catalytic oxidationAtom economy, reduced wasteCurrent methods often involve non-catalytic, multi-step processes. google.com
3-Nitro-o-xyleneDirect dioxygen oxidationUse of a green oxidantA "clean production method" using O2 has been patented for the precursor acid. google.com
2-Formyl-3-nitrotolueneSelective oxidation of aldehydeAlternative feedstock utilizationResearch needed for selective oxidation without affecting the nitro group.

Exploration of New Catalytic Transformations

The trifunctional nature of this compound makes it a versatile substrate for a wide array of catalytic transformations that remain largely unexplored. The ortho-disposition of the formyl and carboxylic acid groups, combined with the electron-withdrawing nitro group, can be leveraged to achieve novel reactivity and construct complex molecular architectures.

Potential Catalytic Applications:

Directed C-H Functionalization: The carboxylic acid group can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling the selective functionalization of the aromatic ring at positions that are otherwise difficult to access.

Decarboxylative Cross-Coupling: The carboxylic acid can serve as a readily available "handle" for decarboxylative coupling reactions. This would allow the aryl scaffold to be connected to other molecular fragments, a strategy that is gaining traction for its use of abundant starting materials. thieme-connect.comrsc.org

Denitrative Coupling: The nitro group, often considered just a precursor to an amine, can be used as a leaving group in modern transition-metal-catalyzed cross-coupling reactions. acs.org This "denitrative" approach could enable Suzuki, Sonogashira, or Buchwald-Hartwig type couplings, transforming the role of the nitroarene from a simple intermediate to a versatile coupling partner. acs.org

Asymmetric Organocatalysis: The aldehyde functionality is a well-established anchor for organocatalytic transformations via enamine or iminium ion intermediates. d-nb.infomdpi.com Applying these methods to this compound could allow for the enantioselective synthesis of chiral molecules, with the electronic and steric nature of the ortho-substituents influencing the stereochemical outcome.

Functional GroupCatalytic StrategyPotential OutcomeSupporting Concepts
Carboxylic AcidDecarboxylative CouplingC-C, C-N, C-O bond formationModern methods use carboxylic acids as replacements for organometallic reagents. thieme-connect.comrsc.org
Nitro GroupDenitrative CouplingBiaryl synthesis, AlkynylationTransition-metal catalysis can use the nitro group as a leaving group. acs.org
Aldehyde GroupAsymmetric OrganocatalysisChiral α-functionalized productsEnamine and iminium ion catalysis are powerful tools for asymmetric synthesis. d-nb.infomdpi.com
Aldehyde & Carboxylic AcidIntramolecular CyclizationNovel heterocyclic scaffoldsProximity of functional groups facilitates cyclization reactions.

Expansion of Applications in Emerging Fields of Chemical Biology

Chemical biology seeks to understand and manipulate biological systems using custom-designed small molecules. The distinct reactive sites on this compound make it an attractive starting point for the development of sophisticated molecular tools for biological research.

Future Avenues in Chemical Biology:

Activity-Based Probes (ABPs): The aldehyde group can act as a reactive "warhead" to form covalent bonds with nucleophilic residues (e.g., lysine) in the active sites of enzymes. Derivatives of this compound could be designed as ABPs to target specific enzyme families for proteomic profiling and inhibitor discovery.

Bioconjugation and Labeling: The aldehyde and carboxylic acid groups provide orthogonal handles for bioconjugation. The aldehyde can be reacted with hydrazides or aminooxy compounds to form stable hydrazones or oximes, while the carboxylic acid can form amide bonds. This allows for the attachment of reporter tags like fluorophores or affinity labels to biomolecules.

Hypoxia-Activated Prodrugs: The nitroaromatic moiety is a key feature of many hypoxia-activated prodrugs. In the low-oxygen environment characteristic of solid tumors, the nitro group can be enzymatically reduced to generate a more cytotoxic species. Future research could explore derivatives of this compound as scaffolds for new cancer therapeutics that are selectively activated in tumors.

Caged Compounds: While ortho-nitrobenzyl groups are classic photolabile caging groups, the specific arrangement in this molecule could inspire the design of new photo-releasable systems. Derivatives could be engineered to release bioactive molecules or modulate protein function upon irradiation with light, offering precise spatiotemporal control in biological experiments.

Design of Next-Generation Derivatives with Enhanced Research Utility

Beyond its role as a synthetic intermediate, this compound can serve as a foundational scaffold for a new generation of chemical building blocks with enhanced utility in medicinal chemistry, materials science, and synthetic methodology.

Directions for Derivative Design:

Multicomponent Reaction Scaffolds: The aldehyde and carboxylic acid functionalities are ideal inputs for multicomponent reactions like the Ugi or Passerini reactions. This would allow for the rapid, one-pot synthesis of large libraries of complex, drug-like molecules from simple starting materials, accelerating the discovery of new bioactive compounds.

Novel Heterocyclic Systems: The ortho-formyl and carboxylic acid groups are pre-organized for cyclization reactions. By reacting the scaffold with various dinucleophiles (e.g., hydrazines, hydroxylamines, amidines), a diverse range of novel fused heterocyclic systems can be accessed. Many important pharmaceuticals are based on such heterocyclic cores.

Tunable Electronic and Mechanical Properties: Systematic modification of the aromatic ring with additional substituents could be used to fine-tune the electronic properties of the molecule. This could modulate the reactivity of the functional groups for specific catalytic applications or influence the intermolecular interactions in the solid state, potentially leading to materials with tailored mechanical or optical properties. researchgate.net

Metal-Organic Framework (MOF) Linkers: While this molecule has both a formyl and a carboxyl group, oxidation of the formyl group would yield a dicarboxylic acid. Such derivatives, featuring a nitro-functionalized benzene-1,2,3-tricarboxylic acid scaffold, could serve as highly functionalized linkers for the construction of novel MOFs with potential applications in gas storage, separation, or catalysis.

Q & A

Q. What are the optimal synthetic routes for 2-Formyl-3-nitrobenzoic acid, and how can reaction efficiency be validated?

Answer: A robust method involves flow chemistry to avoid toxic solvents (e.g., 1,2-dichloroethane) traditionally used in analogous syntheses. For example, x-bromo-2-formylbenzoic acids are synthesized via flow systems, enabling precise temperature control and reduced hazardous waste . Post-synthesis, validate purity using HPLC (High-Performance Liquid Chromatography) coupled with mass spectrometry (LC-MS) to confirm molecular weight and detect impurities. Recrystallization in ethanol-water mixtures can further enhance purity, as suggested for structurally similar nitrobenzoic acids .

Key Validation Steps:

  • Purity Assessment: Compare melting points with literature values (e.g., derivatives like 2-Fluoro-3-nitrobenzoic acid exhibit mp ~109–113°C) .
  • Spectroscopic Confirmation: Use 1^1H NMR to verify formyl (δ\delta ~10.2 ppm) and nitro (δ\delta ~8.5–8.8 ppm) group signals.

Q. How should researchers handle and store this compound to ensure stability?

Answer: The compound is hygroscopic and sensitive to light. Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C. Avoid dust formation during handling by using fume hoods and antistatic equipment. Personal protective equipment (PPE) must include nitrile gloves, EN 166-compliant safety goggles, and lab coats .

Stability Data:

ConditionStability OutcomeReference
Ambient lightDecomposes to nitroso byproducts
Moist environmentsHydrolysis of formyl group

Advanced Research Questions

Q. What methodologies resolve discrepancies in crystallographic data for this compound derivatives?

Answer: Contradictions in X-ray diffraction (XRD) data often arise from twinning or disordered crystal lattices. Use SHELXL for high-resolution refinement, leveraging its robustness in handling twinned data. For example, SHELX algorithms iteratively adjust scale factors and occupancy rates to resolve ambiguities in electron density maps . Cross-validate with spectroscopic data (e.g., IR carbonyl stretches at ~1700 cm1^{-1}) to confirm functional group integrity .

Workflow for Ambiguous Data:

Data Collection: Use synchrotron radiation for high-resolution XRD.

Refinement: Apply SHELXL’s twin-law correction for pseudo-merohedral twinning .

Validation: Check R-factors (<5% for high-quality structures) and CCDC deposition codes.

Q. How can competing reaction pathways be controlled during functionalization of this compound?

Answer: Competing nitration or formyl oxidation can occur under acidic conditions. To suppress side reactions:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature Modulation: Maintain reactions below 40°C to prevent nitro group reduction .
  • Protecting Groups: Temporarily protect the formyl group with ethylene glycol before functionalizing the nitro position .

Case Study:
In synthesizing tetramethylrhodamine precursors, flow chemistry achieved 85% yield by minimizing residence time in reactive zones, avoiding over-nitration .

Q. What analytical strategies differentiate isomeric impurities in this compound batches?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column can separate isomers based on retention times. For example, 3-nitro vs. 5-nitro isomers show distinct fragmentation patterns in MS2^2 spectra. Additionally, 13^{13}C NMR can distinguish positional isomers via carbonyl carbon shifts (e.g., 3-nitro: δ\delta ~165 ppm; 5-nitro: δ\delta ~163 ppm) .

Q. Table 1: Key Physicochemical Properties

PropertyValue/RangeReference
Melting Point109–113°C (analogous)
Solubility (Water)<1 mg/mL
HPLC Retention Time8.2 min (C18 column)

Q. Table 2: Safety and Handling Protocols

ParameterRecommendationReference
PPEGloves, face shield
Spill ManagementNeutralize with NaHCO3_3
Waste DisposalIncineration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.